![molecular formula C11H9BrClNO2 B1454803 ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate CAS No. 1073494-43-5](/img/structure/B1454803.png)
ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the chemical community . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) to afford 4-(methoxymethyl)-2-methylindole .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse. For example, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe resulted in 7-bromo-4-(methoxymethyl)-2-methylindole . This reaction is an example of nucleophilic substitution.Scientific Research Applications
Cancer Treatment
Indole derivatives, including ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate, have been studied for their potential in treating cancer. These compounds can interfere with the proliferation of cancer cells and may be used in the development of new anticancer drugs .
Antimicrobial Activity
Research has indicated that indole derivatives exhibit antimicrobial properties. This makes them valuable in the search for new treatments against resistant strains of bacteria and other microbes .
Treatment of Disorders
The diverse biological activities of indole derivatives also extend to the treatment of various disorders in the human body, including neurological disorders .
Antiviral Agents
Indole compounds have shown promise as antiviral agents. They have been tested against a range of viruses, including influenza and Coxsackie B4 virus, demonstrating inhibitory activity .
Synthesis of Alkaloids
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate serves as a reactant in the synthesis of selected alkaloids, which are complex compounds with various pharmacological effects .
Pharmaceutical Intermediates
This compound is used as an intermediate in the synthesis of various pharmaceutical agents, such as CRTH2 receptor antagonists and inhibitors of indoleamine 2,3-dioxygenase (IDO), which are important in inflammatory and immune responses .
Future Directions
properties
IUPAC Name |
ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZOMDMBVEJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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